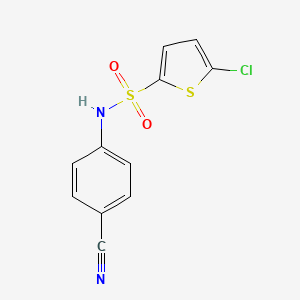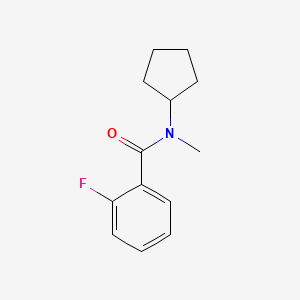
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Chloro and Cyanophenyl Groups: The chloro and cyanophenyl groups can be introduced through electrophilic aromatic substitution reactions. Common reagents used for chlorination include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, iodine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-3-(4-cyanophenyl)-N-methylbenzo[b]thiophene-2-sulfonamide
- 5-chloro-2-(4-cyanophenyl)thiophene-3-sulfonamide
Uniqueness
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring. The presence of the chloro and cyanophenyl groups, along with the sulfonamide moiety, imparts distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications, distinguishing it from other thiophene derivatives.
Propiedades
IUPAC Name |
5-chloro-N-(4-cyanophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S2/c12-10-5-6-11(17-10)18(15,16)14-9-3-1-8(7-13)2-4-9/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWYHWQAMQILGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)
![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)
![3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)
![4-[4-(3-Fluorophenyl)-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B7497150.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B7497174.png)
![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B7497190.png)
![N-[(2-methylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B7497191.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B7497199.png)
![N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497214.png)

![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
